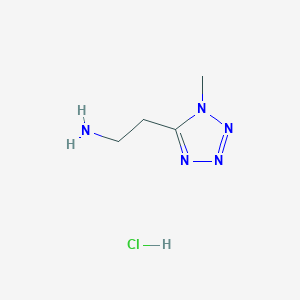

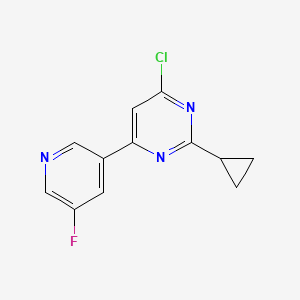

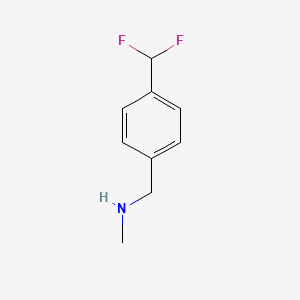

![molecular formula C9H13N3O2S2 B1470902 5-(シクロプロピルスルホニル)-4,5,6,7-テトラヒドロ[1,3]チアゾロ[5,4-c]ピリジン-2-アミン CAS No. 1447965-93-6](/img/structure/B1470902.png)

5-(シクロプロピルスルホニル)-4,5,6,7-テトラヒドロ[1,3]チアゾロ[5,4-c]ピリジン-2-アミン

説明

“5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine” is a complex organic compound. It is a derivative of thiazolo[5,4-b]pyridine . Thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase inhibitors . These compounds have been synthesized and tested for their inhibitory activity, with some showing potent PI3K inhibitory activity .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives involves several steps from commercially available substances . The compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiazolo[5,4-b]pyridine core . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis

These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .科学的研究の応用

医薬品開発

この化合物は、チアゾロ[4,5-b]ピリジン類に属し、幅広い薬理作用で知られています。 これらの化合物は、抗酸化、抗菌、抗炎症、および抗腫瘍特性を持つことが報告されています 。シクロプロピルスルホニル基は、医薬品剤の生物学的利用能または選択性を高めるために利用できる可能性があります。

有機エレクトロニクス

チアゾロ[4,5-b]ピリジン類は、光電子用途に有利な平面状で剛直なバックボーンを持つことから、有機エレクトロニクス分野で注目を集めています 。この化合物は、色素増感型太陽電池や有機電界効果トランジスタなどのデバイスの性能に不可欠な酸化安定性と電荷キャリア移動度について調査できます。

農業化学

最近の研究では、チアゾロ[4,5-b]ピリジン類の除草活性について言及されています 。この化合物を合成して、雑草の生育を抑制する効果について試験することで、新しい除草剤の開発につながる可能性があります。

抗菌研究

関連するチアゾロ[4,5-b]ピリジン類の抗菌特性から、この化合物は、新しい抗菌剤と抗真菌剤の開発候補となる可能性があります 。研究は、その作用機序とさまざまな微生物株に対する活性スペクトルに焦点を当てることができます。

抗炎症用途

チアゾロ[4,5-b]ピリジン類の抗炎症効果により、炎症性疾患の治療に魅力的な標的となっています 。この化合物は、関節炎や喘息などの状態における主要な炎症経路を阻害する可能性について調査できます。

腫瘍学研究

チアゾロ[4,5-b]ピリジン類は、抗腫瘍研究で有望な結果を示しています 。この特定の化合物は、癌細胞のアポトーシス誘導や腫瘍の増殖抑制を含む、その抗癌特性について探求できます。

ヒスタミンH3受容体拮抗作用

一部のチアゾロ[4,5-b]ピリジン類は、ヒスタミンH3受容体拮抗薬として報告されています 。この化合物は、睡眠障害の治療や認知機能の改善における潜在的な治療用途について調査できます。

作用機序

Target of action

Thiazolo[5,4-c]pyridines are a class of compounds that have been reported to possess a broad spectrum of pharmacological activities . They are often of much greater interest in terms of physiological action than related monocyclic compounds .

Mode of action

Thiazolo[5,4-c]pyridines are known to interact with a wide range of receptor targets .

Biochemical pathways

Thiazolo[5,4-c]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

生化学分析

Biochemical Properties

5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . The inhibition of PI3K by 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine can lead to alterations in downstream signaling pathways, affecting various cellular processes.

Cellular Effects

The effects of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine on cells are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PI3K by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it may affect the expression of genes involved in cell cycle regulation and metabolic pathways, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, inhibiting its enzymatic activity . This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. Additionally, the compound may interact with other proteins and enzymes, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained inhibition of PI3K and other targets, affecting cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may affect the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in cellular energy production . Additionally, it may influence the levels of metabolites such as glucose and lactate, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Alternatively, it may be transported to the nucleus, where it influences gene expression and other nuclear processes.

特性

IUPAC Name |

5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S2/c10-9-11-7-3-4-12(5-8(7)15-9)16(13,14)6-1-2-6/h6H,1-5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZUOSYTHCKIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470824.png)

![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1470828.png)

![1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1470830.png)

![N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B1470834.png)